N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide is a complex organic compound characterized by the presence of a furan ring, a thiomorpholine moiety, and a cyclopropanesulfonamide group
Mechanism of Action
Target of Action
Furan derivatives have been widely studied for their broad range of biological and pharmacological properties . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural through various methods, such as the Vilsmeier reaction using DMF and POCl3.
Thiomorpholine Introduction: The thiomorpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an appropriate electrophile.
Cyclopropanesulfonamide Formation: The final step involves the formation of the cyclopropanesulfonamide group, which can be achieved through sulfonamide coupling reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the thiomorpholine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various furan derivatives, reduced thiomorpholine compounds, and substituted sulfonamides.
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)cyclopropanesulfonamide
- N-(2-(thiomorpholinoethyl)cyclopropanesulfonamide
- N-(2-(furan-2-yl)-2-morpholinoethyl)cyclopropanesulfonamide
Uniqueness
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide is unique due to the combination of its furan ring, thiomorpholine moiety, and cyclopropanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c16-20(17,11-3-4-11)14-10-12(13-2-1-7-18-13)15-5-8-19-9-6-15/h1-2,7,11-12,14H,3-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGCOJZQKMHUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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